molecular formula C7H6F3N3O2 B064505 N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine CAS No. 175277-21-1

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B064505
CAS No.: 175277-21-1
M. Wt: 221.14 g/mol
InChI Key: UFFBYIGPCGICNB-UHFFFAOYSA-N
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Description

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS 175277-21-1) is a high-value chemical building block specifically designed for advanced pharmaceutical and medicinal chemistry research. This compound features a multifaceted molecular structure that integrates a nitro group, a trifluoromethyl group, and a secondary amine on a pyridine ring, making it a versatile scaffold for constructing targeted molecular libraries. Research Applications & Value: This chemical serves as a key synthetic intermediate in the development of novel active compounds. The presence of the electron-withdrawing trifluoromethyl group is particularly valuable for modulating a molecule's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug discovery. The nitro group offers a reactive handle for further functionalization, enabling its use in cross-coupling reactions, reduction to amines, and other transformations central to structure-activity relationship (SAR) studies. Specifications & Handling: - CAS Number: 175277-21-1 - Molecular Formula: C7H6F3N3O2 - Molecular Weight: 221.14 g/mol - Melting Point: 98-100 °C - Density: 1.499 g/cm³ - Flash Point: ~115.7 °C Safety Notice: This product is classified as an irritant and may cause skin, eye, and respiratory irritation. Researchers should consult the material safety data sheet (MSDS) and handle the compound with appropriate personal protective equipment (PPE), including gloves and eye/face protection. It is incompatible with strong oxidizing agents, reducing agents, and acids. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c1-11-6-5(13(14)15)2-4(3-12-6)7(8,9)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFBYIGPCGICNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379522
Record name N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-21-1
Record name N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-21-1
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Preparation Methods

Directed Nitration Using Mixed Acid Systems

A common approach employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The trifluoromethyl group at the 5-position exerts a strong meta-directing effect, ensuring precise nitro group placement.

Table 1: Nitration Conditions and Yields

Starting MaterialNitrating AgentTemperature (°C)Yield (%)
5-(Trifluoromethyl)pyridin-2-amineHNO₃/H₂SO₄0–562
N-Methyl-5-(trifluoromethyl)pyridin-2-amineAcetyl nitrate10–1558

Alternative Nitration Reagents

To improve regioselectivity, acetyl nitrate (AcONO₂) or nitronium tetrafluoroborate (NO₂BF₄) may replace traditional mixed acids. These reagents reduce side reactions, such as oxidation of the methylamino group, but require anhydrous conditions.

Trifluoromethylation Techniques

Introducing the trifluoromethyl group (-CF₃) demands specialized reagents due to the group’s strong electron-withdrawing nature. Two methods are prevalent:

Nucleophilic Trifluoromethylation

Using Ruppert-Prakash reagent (TMSCF₃) under copper catalysis, trifluoromethyl groups can be added to halogenated pyridine intermediates. For example, 3-nitro-5-iodopyridin-2-amine reacts with TMSCF₃ in DMF at 80°C to yield 3-nitro-5-(trifluoromethyl)pyridin-2-amine.

Table 2: Trifluoromethylation Reagents

SubstrateReagentCatalystYield (%)
3-Nitro-5-iodopyridin-2-amineTMSCF₃CuI71
3-Nitro-5-bromopyridin-2-amineCF₃SiMe₃Pd(PPh₃)₄65

Electrophilic Trifluoromethylation

Umemoto’s reagent (trifluoromethyliodonium triflate) enables electrophilic substitution on electron-rich pyridine rings. This method is less common due to competing side reactions but offers advantages in sterically hindered systems.

Methylation of Aminopyridine Intermediates

The final step involves methylating the primary amine at the 2-position. Dimethyl sulfate or methyl iodide are standard alkylating agents, though selectivity issues may arise if other nucleophilic sites exist.

Reductive Methylation

A two-step process involving imine formation with formaldehyde followed by reduction using NaBH₃CN ensures higher selectivity. This method avoids over-alkylation and is preferred for lab-scale synthesis.

Reaction Scheme:

  • 3-Nitro-5-(trifluoromethyl)pyridin-2-amine+HCHOImine intermediate\text{3-Nitro-5-(trifluoromethyl)pyridin-2-amine} + \text{HCHO} \rightarrow \text{Imine intermediate}

  • Imine intermediate+NaBH3CNN-Methyl product\text{Imine intermediate} + \text{NaBH}_3\text{CN} \rightarrow \text{N-Methyl product}

Direct Alkylation

Using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C provides moderate yields (50–65%) but requires rigorous purification to remove residual alkylating agents.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling with trifluoromethylboronic acids offers a route to install the -CF₃ group early. However, this method is limited by the availability of boronic acid derivatives.

One-Pot Multi-Component Reactions

Recent patents describe tandem nitration/trifluoromethylation sequences using flow chemistry, reducing purification steps and improving overall yields to >75%.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nitration and trifluoromethylation rates, while ethereal solvents (THF) improve methylation selectivity.

Catalytic Enhancements

Copper(I) iodide boosts trifluoromethylation efficiency, and phase-transfer catalysts (e.g., TBAB) facilitate interfacial reactions in biphasic systems.

Purification Challenges

The final product often requires chromatographic purification due to by-products like di-methylated amines or unreacted intermediates. Recrystallization from ethanol/water mixtures (1:3) achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

    Oxidation: The methylamine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like sodium azide, thiols, or amines in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Major Products

    Reduction: N-methyl-3-amino-5-(trifluoromethyl)pyridin-2-amine.

    Substitution: Products vary depending on the nucleophile used, such as N-methyl-3-nitro-5-(azidomethyl)pyridin-2-amine.

    Oxidation: N-methyl-3-nitroso-5-(trifluoromethyl)pyridin-2-amine.

Scientific Research Applications

Pharmaceutical Development

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is recognized for its potential as a lead compound in the development of new therapeutic agents. Its structure allows for interactions with biological targets, which can be exploited to design drugs that target specific diseases.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a precursor in the synthesis of several APIs, particularly those used in cancer therapy. For instance, it has been linked to the production of imatinib mesylate, a well-known tyrosine kinase inhibitor used in treating chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs) with significant efficacy and low toxicity .

Case Study: Imatinib Mesylate Production

A notable example involves the synthesis pathway of imatinib mesylate from this compound. The synthesis process includes several steps where this compound acts as an essential building block, demonstrating its importance in producing effective cancer therapies .

Chemical Synthesis

This compound can undergo various chemical transformations, making it valuable in synthetic organic chemistry. Its ability to participate in reactions such as nucleophilic substitutions and electrophilic aromatic substitutions opens avenues for creating a variety of derivatives with potentially enhanced biological activities.

Synthetic Pathways

The synthesis of this compound typically involves reactions with reagents such as sulfuric acid and nitric acid under controlled conditions. For example, one method involves reacting 2-chloro-5-trifluoromethylpyridine with methylamine to yield the desired product .

Reaction Conditions Yield Notes
Sulfuric acid; nitric acid75%Conducted at 0 - 50°C for 3.25 hours
Methylamine in N-methylpyrrolidinone47%Reaction stirred at room temperature for 3 hours

The biological activity of this compound has been explored through various in vitro studies. These investigations have revealed potential antibacterial and antifungal properties, which could broaden its application scope beyond oncology .

Mechanism of Action

The mechanism of action of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards biological targets, while the nitro group can participate in redox reactions, influencing the compound’s pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogs with Nitro and Trifluoromethyl Substitutions

The following table compares key attributes of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 135277-21-1 / 175277-21-1 C₇H₆F₃N₃O₂ 221.14 3-NO₂, 5-CF₃, 2-NHCH₃
3-Nitro-5-(trifluoromethyl)pyridin-2-amine 170502-07-5 C₆H₄F₃N₃O₂ 207.11 3-NO₂, 5-CF₃, 2-NH₂ (unmethylated)
5-Nitro-3-(trifluoromethyl)pyridin-2-amine 53359-69-6 C₆H₄F₃N₃O₂ 207.11 5-NO₂, 3-CF₃, 2-NH₂ (isomeric shift)
3-Iodo-5-(trifluoromethyl)pyridin-2-amine HB430 series C₆H₄F₃IN₂ 304.01 3-I, 5-CF₃, 2-NH₂ (iodo substitution)

Key Observations :

  • Methylated Amine vs.
  • Substituent Position : Isomeric analogs like 5-Nitro-3-(trifluoromethyl)pyridin-2-amine demonstrate how positional changes alter electronic properties. The nitro group at position 5 may reduce steric hindrance compared to position 3.
  • Halogen vs. Nitro : Replacing nitro with iodine (as in 3-Iodo-5-(trifluoromethyl)pyridin-2-amine) introduces a heavier atom, increasing molecular weight and enabling cross-coupling reactions, unlike the nitro group, which is a strong electron-withdrawing director.

Analogs with Heterocyclic or Aromatic Modifications

Pyrimidine Derivatives
  • 2-(Trifluoromethyl)pyrimidin-5-amine (CAS: 73418-87-8):
    • Molecular Formula: C₅H₄F₃N₃
    • Features a pyrimidine core with a trifluoromethyl group. Pyrimidines (two nitrogen atoms in the ring) exhibit distinct hydrogen-bonding capabilities compared to pyridines, influencing binding in enzyme inhibition studies.
Phenyl-Substituted Analogs
  • This substitution may enhance interactions with hydrophobic protein pockets.

Functional Group Variations

  • 5-Fluoro-N-methylpyridin-2-amine (CAS: 868636-72-0):
    • Molecular Formula: C₆H₇FN₂
    • The fluorine atom at position 5 is less bulky than -CF₃, reducing steric effects but offering milder electron-withdrawing properties. This compound highlights how halogen size impacts solubility and metabolic stability.

Research Implications and Substituent Effects

  • Trifluoromethyl Group : The -CF₃ group enhances metabolic stability and lipophilicity, making the target compound valuable in designing CNS-active drugs.
  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitutions and stabilizing negative charges in intermediates.
  • Methylated Amine : Reduces hydrogen-bonding capacity compared to free amines, which may decrease off-target interactions in medicinal chemistry applications.

Discrepancies and Limitations

  • CAS Number Conflict : The target compound is listed as CAS 135277-21-1 and 175277-21-1. This discrepancy requires verification from authoritative databases like SciFinder or PubChem.
  • Limited Biological Data: Most evidence focuses on synthetic and structural details; pharmacological data are absent, necessitating further experimental validation.

Biological Activity

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine (NMTFP) is a compound of significant interest in medicinal and chemical research due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

NMTFP has the following molecular characteristics:

  • Molecular Formula : C₇H₆F₃N₃O₂
  • Molecular Weight : 221.14 g/mol
  • Key Functional Groups : Nitro group (-NO₂), trifluoromethyl group (-CF₃), and an amine group (-NH).

The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a promising candidate for drug development.

Target Interactions

NMTFP interacts with various biological targets, primarily through:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in neurotransmitter synthesis, such as monoamine oxidase B (MAO-B) and other key metabolic pathways.
  • Receptor Modulation : The compound may act as an antagonist at certain receptors, influencing neurotransmitter release and signaling pathways.

Biochemical Pathways

The biological activity of NMTFP is attributed to its ability to:

  • Induce oxidative stress by generating reactive oxygen species (ROS), which can lead to apoptosis in specific cell types.
  • Interact with cytochrome P450 enzymes, affecting the metabolism of various xenobiotics .

Antimicrobial Properties

Recent studies have indicated that NMTFP exhibits antimicrobial activity against several pathogens. For instance, its structural similarity to known antimicrobial agents suggests potential efficacy in inhibiting bacterial growth.

Cytotoxic Effects

Research has demonstrated that NMTFP can induce cytotoxicity in cancer cell lines. The mechanism involves the activation of apoptotic pathways, with caspase activation being a critical component of this process .

Neuroprotective Effects

Due to its interaction with neurotransmitter systems, NMTFP may have neuroprotective effects. It has been studied for its potential role in neurodegenerative diseases by modulating oxidative stress responses and neurotransmitter levels.

Case Studies and Research Findings

Several studies have explored the biological activity of NMTFP:

  • Study on Cytotoxicity :
    • A study evaluated the cytotoxic effects of NMTFP on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity Evaluation :
    • Research assessing the antimicrobial properties found that NMTFP exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential application in developing new antibiotics.
  • Neuroprotective Study :
    • A study focusing on neuroprotection reported that NMTFP could reduce oxidative stress markers in neuronal cell cultures, indicating its therapeutic potential for neurodegenerative conditions.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityNotable Features
This compoundC₇H₆F₃N₃O₂Antimicrobial, CytotoxicTrifluoromethyl enhances stability
3-Nitro-5-(trifluoromethoxy)pyridin-2-amineC₇H₆F₃N₃O₂AntimicrobialMethoxy group alters activity
5-Nitro-3-(trifluoromethyl)pyridin-2-amineC₇H₆F₃N₃O₂AnticancerSimilar structure with different substitutions

Q & A

Q. How can conflicting bioactivity data for similar trifluoromethyl-pyridines be reconciled?

  • Methodological Answer : Subtle structural differences (e.g., nitro vs. amino substituents) alter electronic profiles. Comparative SAR studies using Hammett constants and LogP measurements quantify substituent effects on potency .

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